molecular formula C30H34NO3+ B611845 [(1S,5R)-8-methyl-8-[(4-phenylphenyl)methyl]-8-azoniabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate CAS No. 38971-12-9

[(1S,5R)-8-methyl-8-[(4-phenylphenyl)methyl]-8-azoniabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate

Cat. No.: B611845
CAS No.: 38971-12-9
M. Wt: 456.6 g/mol
InChI Key: QDCILXFPWMMNQY-LKRXSEBCSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of xenytropium involves the reaction of tropine with biphenylmethyl bromide under specific conditions. The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the process .

Industrial Production Methods: In industrial settings, xenytropium is produced through a multi-step synthesis process that ensures high purity and yield. The process involves the careful control of reaction conditions, including temperature, pressure, and pH, to optimize the production of the compound .

Chemical Reactions Analysis

Types of Reactions: Xenytropium undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Xenytropium has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a model compound in reaction mechanism studies.

    Biology: Studied for its effects on cellular processes and its potential as a therapeutic agent.

    Medicine: Investigated for its anticholinergic properties and potential use in treating various medical conditions.

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

Xenytropium exerts its effects by acting as an antagonist of the muscarinic acetylcholine receptor. This action inhibits the parasympathetic nervous system, leading to a reduction in the activity of smooth muscles and glands. The compound targets specific molecular pathways involved in neurotransmission, making it effective in treating conditions related to excessive parasympathetic activity .

Comparison with Similar Compounds

Uniqueness: Xenytropium is unique in its specific molecular structure, which allows it to interact with muscarinic receptors in a distinct manner. This uniqueness makes it particularly effective in certain veterinary applications and provides a different pharmacokinetic profile compared to other anticholinergic agents .

Properties

CAS No.

38971-12-9

Molecular Formula

C30H34NO3+

Molecular Weight

456.6 g/mol

IUPAC Name

[(1R,5S)-8-methyl-8-[(4-phenylphenyl)methyl]-8-azoniabicyclo[3.2.1]octan-3-yl] (2R)-3-hydroxy-2-phenylpropanoate

InChI

InChI=1S/C30H34NO3/c1-31(20-22-12-14-24(15-13-22)23-8-4-2-5-9-23)26-16-17-27(31)19-28(18-26)34-30(33)29(21-32)25-10-6-3-7-11-25/h2-15,26-29,32H,16-21H2,1H3/q+1/t26-,27+,28?,29-,31?/m0/s1

InChI Key

QDCILXFPWMMNQY-LKRXSEBCSA-N

Isomeric SMILES

C[N+]1([C@@H]2CC[C@H]1CC(C2)OC(=O)[C@@H](CO)C3=CC=CC=C3)CC4=CC=C(C=C4)C5=CC=CC=C5

SMILES

C[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)CC4=CC=C(C=C4)C5=CC=CC=C5

Canonical SMILES

C[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)CC4=CC=C(C=C4)C5=CC=CC=C5

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Xenytropium; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(1S,5R)-8-methyl-8-[(4-phenylphenyl)methyl]-8-azoniabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate
Reactant of Route 2
Reactant of Route 2
[(1S,5R)-8-methyl-8-[(4-phenylphenyl)methyl]-8-azoniabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate
Reactant of Route 3
[(1S,5R)-8-methyl-8-[(4-phenylphenyl)methyl]-8-azoniabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate
Reactant of Route 4
[(1S,5R)-8-methyl-8-[(4-phenylphenyl)methyl]-8-azoniabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate
Reactant of Route 5
[(1S,5R)-8-methyl-8-[(4-phenylphenyl)methyl]-8-azoniabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate
Reactant of Route 6
Reactant of Route 6
[(1S,5R)-8-methyl-8-[(4-phenylphenyl)methyl]-8-azoniabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate

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